Methyl 2-oxoimidazolidine-4-carboxylate

Protecting Group Strategy Synthetic Methodology Process Chemistry

Select this racemic methyl ester when your synthetic route requires orthogonal deprotection. Unlike the widely used tert-butyl ester (CAS 83056-79-5), the methyl ester hydrolyzes under milder conditions, preserving acid-sensitive functional groups. Use this racemic building block to establish baseline achiral methods before chiral resolution. Its 2-oxoimidazolidine core mirrors the pharmacophore of the ACE inhibitor Imidapril, enabling direct SAR exploration. Procure for dirhodium(II) catalyst ligand synthesis or protease inhibitor library development.

Molecular Formula C5H8N2O3
Molecular Weight 144.13
CAS No. 1314902-39-0
Cat. No. B2683334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxoimidazolidine-4-carboxylate
CAS1314902-39-0
Molecular FormulaC5H8N2O3
Molecular Weight144.13
Structural Identifiers
SMILESCOC(=O)C1CNC(=O)N1
InChIInChI=1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9)
InChIKeyDYARMGVFGYGGSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Oxoimidazolidine-4-carboxylate (CAS 1314902-39-0) for Pharmaceutical Intermediate Procurement and Asymmetric Synthesis Research


Methyl 2-oxoimidazolidine-4-carboxylate (CAS 1314902-39-0) is a versatile heterocyclic building block with the molecular formula C₅H₈N₂O₃ and a molecular weight of 144.13 g/mol [1]. Its core is a 2-oxoimidazolidine scaffold, a privileged structure found in numerous pharmaceutical agents, including the antihypertensive drug Imidapril, where the 4-carboxylate moiety is a key pharmacophore [2]. This compound serves as a racemic intermediate with a defined GHS hazard profile [1], positioning it as a foundational material for medicinal chemistry exploration and the synthesis of more complex, chiral 2-oxoimidazolidine derivatives.

Why General Imidazolidinone Intermediates Cannot Replace Methyl 2-Oxoimidazolidine-4-carboxylate in Critical Synthetic Pathways


While numerous 2-oxoimidazolidine-4-carboxylate derivatives exist, they are not interchangeable. The specific ester (methyl) and the stereochemical state (racemic) of this compound dictate its unique utility. For instance, the bulkier tert-butyl ester analog (e.g., CAS 83056-79-5) is widely used for its stability during synthesis but requires a subsequent, often inefficient, deprotection step to yield the carboxylic acid [1]. Conversely, the methyl ester offers a more labile protecting group, allowing for milder and more selective hydrolysis conditions [2]. Furthermore, the racemic nature of CAS 1314902-39-0 is essential for initial route-scouting and achiral method development, whereas its enantiopure counterparts (e.g., (S)-enantiomer, CAS 157001-86-0) are reserved for later-stage asymmetric syntheses . Substituting with an incorrect analog would necessitate a complete re-validation of reaction conditions, impacting project timelines and resource allocation.

Quantitative Differentiation Evidence for Methyl 2-Oxoimidazolidine-4-carboxylate (1314902-39-0)


Steric and Electronic Differentiation: Methyl vs. tert-Butyl Esters for Selective Deprotection

The choice of ester group on the 2-oxoimidazolidine-4-carboxylate scaffold critically influences its utility as a synthetic intermediate. Methyl 2-oxoimidazolidine-4-carboxylate (target) provides a significantly less sterically hindered and more electronically labile ester compared to its tert-butyl counterpart. This difference is quantified by the A-value for a methyl ester (approx. 1.27 kcal/mol) versus a tert-butyl ester (approx. >4 kcal/mol), indicating the latter's substantial steric demand [1]. This steric protection directly translates to differential reactivity: the tert-butyl ester (e.g., CAS 83056-79-5) is robust under basic conditions, requiring strong acids (e.g., TFA) for removal, whereas the methyl ester can be cleaved under a wider range of milder, more chemoselective conditions (e.g., LiOH, enzymatic hydrolysis) . This difference is a key decision point in complex molecule synthesis, where orthogonal protecting group strategies are required.

Protecting Group Strategy Synthetic Methodology Process Chemistry

Differentiation by Stereochemical Purity: Racemic vs. Enantiopure Forms for Asymmetric Catalysis

Methyl 2-oxoimidazolidine-4-carboxylate (CAS 1314902-39-0) is supplied as a racemic mixture, which is crucial for specific applications where chiral resolution is a deliberate part of the experimental design. Its enantiopure counterpart, (S)-methyl 2-oxoimidazolidine-4-carboxylate (CAS 157001-86-0), is typically priced at a significant premium due to the added cost of chiral separation or asymmetric synthesis. Vendor data indicates that the racemic form is commonly available at purities of ≥95%, whereas the enantiopure (S)-form is often offered at higher purity specifications (≥98%) to justify the price differential . This cost and purity distinction dictates their roles: the racemate is ideal for achiral route development, method validation, and as a starting material for kinetic resolutions, while the enantiopure form is necessary for producing optically active final targets.

Asymmetric Synthesis Chiral Resolution Catalyst Development

Chiral Auxiliary Performance: 2-Oxoimidazolidine-4-carboxylates in Stereoselective Alkylation

The 2-oxoimidazolidine-4-carboxylate scaffold, as represented by the target compound, has been demonstrated to be a highly effective chiral auxiliary. In a study utilizing the tert-butyl ester variant (1), dynamic kinetic resolution of an α-bromo amide was achieved with high stereoselectivity [1]. The reaction of tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate with malonic ester enolates yielded the alkylated product with a diastereomeric ratio (dr) of >99:1, demonstrating the scaffold's powerful ability to control stereochemistry [1]. This performance establishes a benchmark for the 2-oxoimidazolidine-4-carboxylate framework, indicating that the methyl ester (target) would be a viable alternative precursor for similar transformations, with the added benefit of a more easily removable ester group.

Chiral Auxiliary Dynamic Kinetic Resolution α-Amino Acid Synthesis

Validated Intermediate for ACE Inhibitor Synthesis: Structural Role in Imidapril

The 2-oxoimidazolidine-4-carboxylate moiety is a critical structural component of the antihypertensive drug Imidapril. In the established synthetic route, tert-butyl (4S)-3-[(2S)-2-[N-[(1S)-1-ethoxycarbonyl)-3-phenylpropyl]amino]propionyl]-1-methyl-2-oxoimidazolidine-4-carboxylate (13) is a direct precursor to the active pharmaceutical ingredient [1]. This validated synthetic pathway confirms that the 2-oxoimidazolidine-4-carboxylate core is not merely a theoretical scaffold but a proven, industrially-relevant building block for manufacturing an approved drug. Methyl 2-oxoimidazolidine-4-carboxylate serves as a simpler, more accessible starting point for exploring related SAR and developing novel ACE inhibitors based on this privileged structure.

ACE Inhibitor Imidapril Synthesis Pharmaceutical Intermediate

Physicochemical and Hazard Differentiation: A Light, Highly Polar Scaffold

Methyl 2-oxoimidazolidine-4-carboxylate possesses a unique physicochemical profile that distinguishes it from other heterocyclic building blocks. Its computed XLogP3-AA value of -0.9 indicates high hydrophilicity, which is substantially lower than that of its tert-butyl ester analog (predicted XLogP3-AA for tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is >1.5) [1][2]. This high polarity, combined with a topological polar surface area (TPSA) of 67.4 Ų, makes it an excellent choice for improving the aqueous solubility of lead compounds during medicinal chemistry optimization [1]. Its defined GHS hazard classification (H315, H319, H335) also provides a clear and standardized safety profile for laboratory handling [1].

Physicochemical Properties Drug-likeness Safety Assessment

Primary Application Scenarios for Methyl 2-Oxoimidazolidine-4-carboxylate (1314902-39-0) Based on Differentiated Evidence


Developing Orthogonal Protecting Group Strategies in Multi-Step Synthesis

Procurement is optimal for synthetic chemists who require a 2-oxoimidazolidine-4-carboxylate building block with a methyl ester. Its lability under mild basic or nucleophilic conditions provides an orthogonal handle for selective deprotection, a critical advantage over the acid-stable tert-butyl ester analogs [1]. This enables the synthesis of complex molecules where acid-sensitive groups elsewhere in the molecule must be preserved, as validated by the compound's computed and experimental physicochemical properties [2].

Serving as a Cost-Effective Racemic Substrate for Asymmetric Reaction Development

This compound is the ideal starting material for laboratories developing new asymmetric transformations, such as chiral resolutions or dynamic kinetic resolutions [1]. The racemic nature of CAS 1314902-39-0 is essential for establishing baseline achiral methods and for studies that deliberately resolve the enantiomers. Its use here is economically and scientifically prudent compared to directly employing its more expensive, enantiopure counterpart [2].

Exploring Structure-Activity Relationships (SAR) for ACE and Other Protease Inhibitors

Given the 2-oxoimidazolidine-4-carboxylate core's established role in the ACE inhibitor Imidapril [1], procuring this compound is a strategic choice for medicinal chemistry teams. It serves as a versatile starting point for the synthesis of diverse libraries aimed at optimizing the potency, selectivity, and pharmacokinetic properties of new protease inhibitors. Its high polarity and low logP are particularly attractive features for improving the drug-likeness of hit and lead compounds [2].

Synthesizing Chiral Dirhodium(II) Catalysts for Asymmetric Transformations

The methyl ester of 2-oxoimidazolidine-4-carboxylic acid is a known precursor for the preparation of chiral dirhodium(II) tetracarboxamidate catalysts [1]. These catalysts are widely used in highly enantioselective metal carbene transformations, including cyclopropanation and C-H insertion reactions. Procuring the target compound provides a foundational ligand for creating these powerful asymmetric catalysts, which are workhorses in modern synthetic organic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-oxoimidazolidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.